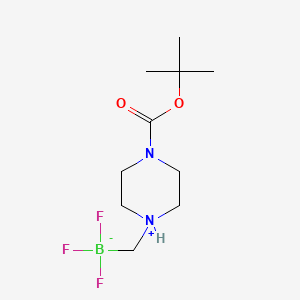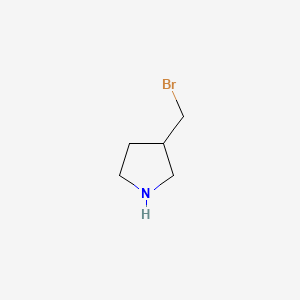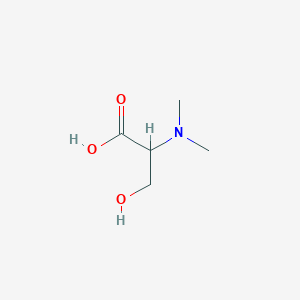
(4-Boc-1-Piperazinium-1-ylmethyl)trifluoroborat-Innensalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt is a chemical compound with the molecular formula C10H20BF3N2O2. This compound is notable for its unique structure, which includes a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a trifluoroborate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butyl chloroformate to introduce the Boc protecting group, forming 4-Boc-piperazine.
Introduction of the Trifluoroborate Group: The Boc-protected piperazine is then reacted with a boron trifluoride source, such as boron trifluoride etherate, in the presence of a suitable base like potassium carbonate. This step introduces the trifluoroborate group, resulting in the formation of the internal salt.
Industrial Production Methods
Industrial production of (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free piperazine derivative.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid is typically used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide would yield a halogenated piperazine derivative, while hydrolysis would produce the free piperazine.
Wirkmechanismus
The mechanism by which (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt exerts its effects depends on its specific application. In chemical reactions, the trifluoroborate group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the piperazine ring can interact with various molecular targets, such as neurotransmitter receptors and enzymes, influencing their activity and leading to physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Boc-piperazine): This compound lacks the trifluoroborate group and is primarily used as a protecting group in organic synthesis.
(4-Boc-1-piperazinium-1-ylmethyl)boronic acid: Similar to the trifluoroborate internal salt but with a boronic acid group, used in Suzuki coupling reactions.
(4-Boc-1-piperazinium-1-ylmethyl)fluoroborate: Contains a fluoroborate group instead of trifluoroborate, with slightly different reactivity.
Uniqueness
(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt is unique due to the presence of both the Boc-protected piperazine and the trifluoroborate group. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-1-yl]methyl]boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BF3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3/q-1/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMODHXXZBLTZED-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+]1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













